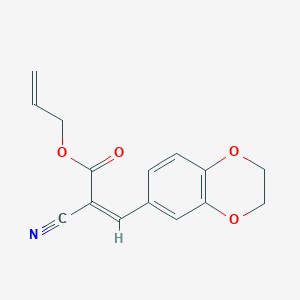
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is a chemical compound that has gained significant attention in scientific research. This compound is used in various applications, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, reacting with cysteine residues in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to modulate cellular signaling pathways, such as the NF-κB pathway and the MAPK pathway. In addition, it has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. It also has a high reactivity towards cysteine residues, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, it also has some limitations. It can be toxic to cells at high concentrations, and its reactivity towards other amino acids can lead to non-specific effects.
Orientations Futures
There are several future directions for the research on Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate. One direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and other diseases. Another direction is the preparation of new materials and coatings with improved properties. In addition, the mechanism of action of this compound can be further studied to gain a better understanding of its effects on cellular signaling pathways and enzymatic activity. Finally, new synthetic methods can be developed to improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylonitrile with propargyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various scientific research applications. It has been used in medicinal chemistry to develop new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used in material science to prepare new polymers, coatings, and sensors. In addition, it has been used in chemical biology to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-5-20-15(17)12(10-16)8-11-3-4-13-14(9-11)19-7-6-18-13/h2-4,8-9H,1,5-7H2/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMRSAFWITTNM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

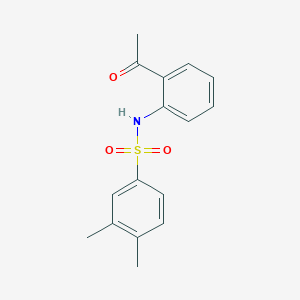
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

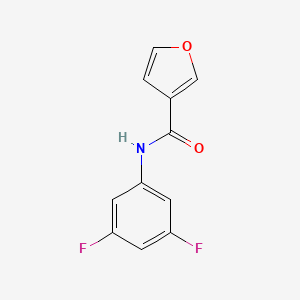
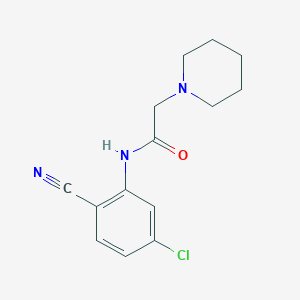

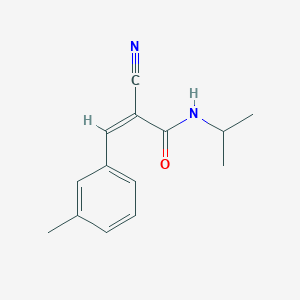

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

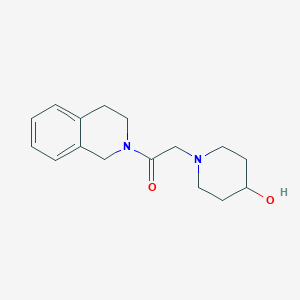
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)